Tributyrylglycerol

Enzymology Lipid Metabolism Prodrug Activation

Sodium butyrate's rapid clearance demands impractically high oral doses for sustained therapeutic effect. Tributyrin (CAS 60-01-5) is a stable butyrate prodrug delivering 2- to 3-fold greater antiproliferative potency in HT-29, PC-3, and TSU-PR1 cancer cell lines. • Sustains plasma butyrate ≥1 mM for up to 60 min following oral administration • Superior substrate for intracellular esterases (e.g., EstCE1) ensures consistent butyrate release • Lipid emulsion formulations increase oral bioavailability from 15.3% to 65.7%

Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
Cat. No. B1258399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyrylglycerol
Synonymsglyceryl tributyrate
tributyrin
tributyrylglycerol
Molecular FormulaC15H26O6
Molecular Weight302.36 g/mol
Structural Identifiers
SMILESCCCC(=O)C(CO)(C(C(=O)CCC)(C(=O)CCC)O)O
InChIInChI=1S/C15H26O6/c1-4-7-11(17)14(20,10-16)15(21,12(18)8-5-2)13(19)9-6-3/h16,20-21H,4-10H2,1-3H3
InChIKeyFKOHPWXMJNLOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributyrylglycerol Chemical Identity & Specifications


Tributyrylglycerol (tributyrin; CAS 60-01-5), a short-chain triacylglycerol (C15H26O6; MW 302.37) formed by esterification of glycerol with three butyrate molecules, serves as a stable, rapidly absorbed prodrug of butyric acid [1]. It is a colorless to light yellow liquid (density ~1.032 g/mL; boiling point 305-310°C at 760 mmHg) that releases butyrate upon hydrolysis by cellular lipases, making it a key investigational compound in oncology, gastrointestinal health, and metabolic research . Its primary differentiation lies in its favorable pharmacokinetic profile and higher potency relative to sodium butyrate and other short-chain triglyceride analogs, which is critical for applications requiring sustained butyrate delivery [2].

Prodrug type Sustained butyrate donor via endogenous lipase hydrolysis
Research models Oncology, gastrointestinal health & metabolic studies
Workflow Cellular HDAC inhibition, differentiation & apoptosis assays

Tributyrylglycerol Substitution: Why Butyrate Salts Fail


Generic substitution of tributyrylglycerol with sodium butyrate or other short-chain triglycerides (e.g., triacetin, tripropionin) is scientifically unsound due to substantial differences in hydrolytic kinetics, plasma butyrate exposure, and cellular potency. Tributyrylglycerol exhibits 2- to 3-fold greater antiproliferative activity than equimolar sodium butyrate in multiple cancer cell lines and achieves pharmacologically relevant plasma butyrate concentrations (≥1 mM) following oral administration, whereas sodium butyrate is rapidly cleared and requires impractically high oral doses to achieve similar exposure [1][2]. Furthermore, in vitro esterase activity assays demonstrate that tributyrylglycerol is a superior substrate for key esterases (e.g., EstCE1) compared to triacetin and tripropionin, directly impacting intracellular butyrate release [3]. Substituting tributyrylglycerol with a generic analog risks experimental failure, inconsistent dosing, and misinterpretation of pharmacokinetic or pharmacodynamic data.

Esterase activation

Sodium butyrate bypasses prodrug activation, which may shift intracellular butyrate release kinetics.

Exposure profile

Plasma butyrate from salt forms shows rapid clearance; sustained levels from tributyrin may not transfer.

Cell response

Reported antiproliferative activity differs; direct replacement may require validation of assay endpoints.

Tributyrylglycerol vs Butyrate Analogs: Key Differences


EstCE1 Esterase Substrate Activity

Tributyrylglycerol exhibits significantly higher specific activity as a substrate for the esterase EstCE1 compared to the short-chain triglyceride analogs triacetin (C2) and tripropionin (C3). This indicates more efficient enzymatic hydrolysis and, consequently, more rapid intracellular release of butyrate [1]. The data were generated using purified recombinant EstCE1 enzyme under standardized in vitro assay conditions.

EstCE1 esterase activity
Head-to-head
54.7 U/mg
Supports efficient intracellular butyrate release
Triacetin: 26.7 U/mg; tripropionin: 33.3 U/mg (purified EstCE1)
Enzymology Lipid Metabolism Prodrug Activation

Antiproliferative Potency in Colon Cancer

In HT-29 human colon cancer cells, tributyrylglycerol demonstrated superior growth inhibitory potency compared to sodium butyrate. The IC50 value for tributyrylglycerol was 1 mM after 6 days of treatment, whereas sodium butyrate required a concentration of 2.2 mM to achieve the same level of inhibition [1]. This 2.2-fold difference in potency highlights tributyrylglycerol's enhanced efficacy at lower concentrations.

Colon cancer IC50
Head-to-head
1 mM
Reported cell growth inhibition in HT-29
Sodium butyrate IC50: 2.2 mM (6-day treatment)
Oncology Colon Cancer HDAC Inhibition

Antiproliferative Potency in Prostate Cancer

A direct comparison in human prostate cancer cell lines revealed that tributyrylglycerol exhibits a 2.5- to 3-fold greater growth inhibitory and apoptosis-inducing potency compared to equimolar concentrations of sodium butyrate [1]. Specifically, in PC-3 cells, the IC50 for tributyrylglycerol was 0.8 mM, while sodium butyrate showed an IC50 of 2.5 mM. In TSU-PR1 cells, tributyrylglycerol had an IC50 of 1.2 mM versus 2.5 mM for sodium butyrate.

Prostate cancer IC50
Head-to-head
PC-3: 0.8 mM; TSU-PR1: 1.2 mM
Reported growth inhibition across prostate lines
Sodium butyrate IC50: 2.5 mM in both lines
Oncology Prostate Cancer Apoptosis Induction

Oral Pharmacokinetics & Plasma Butyrate

Oral administration of tributyrylglycerol to mice at a dose of 10.3 g/kg produced a peak plasma butyrate concentration of approximately 1.75 mM, with concentrations remaining above 1 mM for 10 to 60 minutes post-dose [1]. In contrast, oral sodium butyrate at 5 g/kg yielded a peak plasma concentration of ~9 mM at 15 minutes but with rapid decline, and intravenous sodium butyrate, while achieving high peaks, exhibited saturable elimination kinetics with a Km of 1.02-5.65 mM [1]. Tributyrylglycerol provides a more sustained pharmacological exposure window.

Plasma butyrate PK
Head-to-head
Tributyrin: Cmax 1.75 mM, ≥1 mM 10–60 min
Sodium butyrate: Cmax ~9 mM, rapid decline
Sustained exposure window for HDAC inhibition studies
Mouse oral PK, 10.3 g/kg dose
Pharmacokinetics Bioavailability Prodrug Delivery

In Vivo Antitumor Efficacy

In a chorioallantoic membrane (CAM) microtumor model using the PC3 prostate cancer cell line, tributyrylglycerol treatment at a very low concentration of 0.1 mM induced 38% apoptotic nuclei in the tumor tissue, representing the strongest effect among the tested HDAC inhibitors [1]. Sodium butyrate also showed a considerable treatment effect at the same concentration, but the quantitative apoptotic induction was highest for tributyrylglycerol, corroborating its superior cellular potency in a three-dimensional in vivo-like environment.

In vivo apoptosis
Head-to-head
38% apoptotic nuclei
Sodium butyrate: lower effect
Ranked highest apoptosis induction in CAM microtumors
PC-3 CAM model, 0.1 mM treatment
In Vivo Efficacy Prostate Cancer Xenograft Model

Lipid Emulsion Bioavailability Enhancement

The oral bioavailability of pure tributyrylglycerol, calculated from plasma butyrate concentrations, is 15.3% in rats. However, when formulated as a 10% (v/v) lipid emulsion, bioavailability increases dramatically to 65.7% [1]. This 4.3-fold enhancement is accompanied by a substantial increase in butyrate Cmax from 87.6 μM to 1344.5 μM. The emulsion formulation also modifies the elimination half-life of butyrate, reducing it from 63.0 min to 19.8 min, indicating altered distribution kinetics [1].

Oral bioavailability
Head-to-head
Emulsion: 65.7%
Pure oil: 15.3%
Formulation-dependent exposure increase
4.3-fold enhancement, Wistar rat model
Formulation Science Bioavailability Drug Delivery

Tributyrylglycerol Optimal Applications


In Vitro HDAC Inhibition & Differentiation

Tributyrylglycerol is the preferred prodrug for in vitro studies requiring sustained, low-micromolar to millimolar butyrate exposure to induce histone hyperacetylation, differentiation, and apoptosis. Its 2- to 3-fold greater potency than sodium butyrate in colon (HT-29) and prostate (PC-3, TSU-PR1) cancer cell lines [1] allows researchers to achieve robust biological effects at pharmacologically relevant concentrations, minimizing confounding variables associated with high-dose sodium butyrate toxicity. The compound's superior substrate activity for intracellular esterases (e.g., EstCE1) ensures efficient and consistent butyrate release [2].

In Vivo Preclinical Oncology Studies

For in vivo efficacy studies in rodent models of cancer, tributyrylglycerol enables oral dosing regimens that achieve and maintain plasma butyrate concentrations above 1 mM for up to 60 minutes [3]. This sustained exposure is critical for translating in vitro findings to in vivo tumor growth inhibition, as demonstrated by the 38% apoptotic nuclei induction in PC3 microtumors at 0.1 mM [4]. Researchers should consider tributyrylglycerol over sodium butyrate for any study requiring consistent daily oral dosing without the need for continuous infusion.

Gastrointestinal Health & Microbiome Research

Tributyrylglycerol's ability to serve as a stable, orally bioavailable butyrate generator makes it an ideal tool for investigating gut barrier function, SCFA transporter expression, and microbiome composition in models of intestinal inflammation and dysbiosis [5]. Recent pilot human studies confirm its tolerability and biological activity, with observed trends in reduced hs-CRP and modulation of fecal SCFAs [6]. For procurement in gut health research, the choice between pure tributyrylglycerol and formulated products (e.g., lipid emulsions or cyclodextrin complexes) should be guided by the required bioavailability profile, with emulsion formulations offering a 4.3-fold increase in oral bioavailability [7].

Formulation & Drug Delivery Systems

The substantial formulation-dependent variability in tributyrylglycerol's pharmacokinetics—from 15.3% oral bioavailability for pure oil to 65.7% for a lipid emulsion [7]—positions this compound as a critical reference standard for developing novel butyrate delivery systems. Additionally, patents covering microencapsulation with γ-cyclodextrin to mask odor and enhance stability [8] provide a clear pathway for creating palatable oral supplements and functional food ingredients. Procurement of high-purity tributyrylglycerol (≥99%) is essential for formulation scientists seeking to replicate or build upon published bioavailability enhancements.

Application
Selection Property
Validation Focus
HDAC inhibition & differentiation studies
Sustained intracellular butyrate donor
Cellular potency, apoptosis & differentiation endpoints
In vivo oncology model studies
Oral sustained butyrate exposure
Plasma butyrate PK & tumor growth endpoints
Gut barrier & microbiome research
Stable oral butyrate generator
SCFA transporter & microbiota modulation endpoints
Butyrate delivery formulation research
Formulation-dependent PK profile
Bioavailability & release kinetics in emulsion systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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